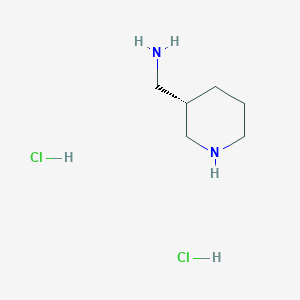

(S)-3-Piperidinemethanamine 2HCl

Description

(S)-3-Piperidinemethanamine 2HCl is a chiral piperidine derivative with a methanamine group at the 3-position of the piperidine ring, isolated as a dihydrochloride salt. Its structural features, including the amine hydrochloride salt, imply utility in medicinal chemistry, such as in drug formulation or as an intermediate for bioactive molecules. Comparative analysis with related compounds highlights its physicochemical and functional distinctions.

Properties

IUPAC Name |

[(3S)-piperidin-3-yl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-4-6-2-1-3-8-5-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCRWYVOCMRVKG-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Piperidinemethanamine 2HCl typically involves the reduction of a corresponding nitrile or amide precursor. One common method is the catalytic hydrogenation of (S)-3-piperidinemethanamine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at elevated temperatures and pressures.

Industrial Production Methods: In industrial settings, the production of (S)-3-Piperidinemethanamine 2HCl may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or distillation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Piperidinemethanamine 2HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products: The major products formed from these reactions include various substituted piperidines, imines, and nitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-3-Piperidinemethanamine 2HCl has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

Medicine: It is involved in the development of drugs for treating neurological disorders and other medical conditions.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Piperidinemethanamine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between (S)-3-Piperidinemethanamine 2HCl and analogous compounds based on molecular structure, solubility, and biological activity.

Key Observations:

- Structural Similarities : (S)-3-Piperidinemethanamine 2HCl shares a piperidine backbone with F8·2HCl and (S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine. The (S)-configuration may enhance target specificity compared to racemic analogs.

- Biological Activity : F8·2HCl demonstrates potent anti-tumor activity in vivo, suggesting that piperidine-based dihydrochloride salts could be optimized for oncology applications . In contrast, Flunarizine 2HCl targets calcium channels, highlighting divergent therapeutic pathways despite shared salt formulations .

- Solubility : Flunarizine 2HCl’s solubility in DMSO (≥20.65 mg/mL) suggests that dihydrochloride salts may favor organic solvents, which could influence formulation strategies for (S)-3-Piperidinemethanamine 2HCl .

- Clinical Relevance : Trientine 2HCl’s use in Wilson Disease underscores the role of amine salts in metal chelation, though direct comparisons to (S)-3-Piperidinemethanamine 2HCl are speculative without data .

Pharmacokinetic and Mechanistic Considerations

- Salt Stability : Dihydrochloride salts like Flunarizine 2HCl and Hydroxyzine Hydrochloride (C₂₁H₂₇ClN₂O₂·2HCl) exhibit standardized dissolution tolerances (≥75% in 45 minutes), suggesting that (S)-3-Piperidinemethanamine 2HCl may require similar quality control in drug formulations .

- Stereochemical Impact: The (S)-enantiomer’s configuration could enhance receptor binding efficiency compared to non-chiral analogs like 2-(N,N-Dimethylamino)ethyl chloride () or 2-(N,N-Diethylamino)ethyl chloride (), which lack piperidine rings .

Biological Activity

(S)-3-Piperidinemethanamine 2HCl, also known as (S)-3-piperidinemethanamine hydrochloride, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

(S)-3-Piperidinemethanamine 2HCl is a piperidine derivative characterized by the presence of a primary amine group. Its structural formula can be represented as follows:

This compound exhibits a zwitterionic nature, which is crucial for its solubility and interaction with biological targets.

Research indicates that (S)-3-Piperidinemethanamine 2HCl may interact with various biological pathways:

- Monoamine Oxidase Inhibition : It has been shown to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes involved in the degradation of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially contributing to antidepressant effects .

- Neuroprotective Effects : Studies suggest that the compound may possess neuroprotective properties, possibly through the modulation of neuroinflammatory pathways and oxidative stress responses .

Antimicrobial Activity

The antimicrobial potential of (S)-3-Piperidinemethanamine 2HCl has been explored in various studies. For instance, derivatives of piperidine have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| (S)-3-Piperidinemethanamine 2HCl | 2-4 | M. tuberculosis |

| Compound 9 | 0.5 | Resistant M. tuberculosis strain |

Cytotoxicity Studies

Cytotoxicity assays conducted on human keratinocyte cell lines (HaCaT) revealed that (S)-3-Piperidinemethanamine 2HCl exhibits low toxicity, with IC50 values indicating a high selectivity index (SI) for non-cancerous cells. For example, compound 9 demonstrated an SI greater than 12.5, suggesting that it is less toxic to healthy cells compared to its antimicrobial efficacy .

Case Studies

- Study on Neuroprotective Effects : A study published in Clinical Cancer Research highlighted the neuroprotective role of piperidine derivatives, including (S)-3-Piperidinemethanamine 2HCl, against neurodegenerative diseases by inhibiting lysine-specific demethylase 1 (LSD1), which is implicated in various cancers and neurological disorders .

- Antituberculosis Research : Another significant study focused on the antitubercular activity of piperidine derivatives. The research indicated that modifications in the piperidine structure could enhance activity against drug-resistant strains of M. tuberculosis, making it a candidate for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.